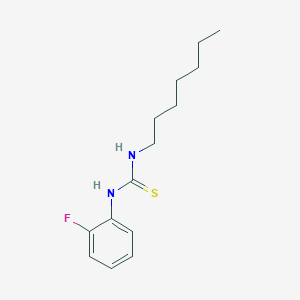
1-(2-Fluorophenyl)-3-heptylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-heptylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-heptylthiourea typically involves the reaction of 2-fluoroaniline with heptyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-heptylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted thiourea derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other bioactive molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: The compound is being investigated for its anticancer properties, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of specialty chemicals and as a stabilizer in the formulation of certain industrial products
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-heptylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of proteases and kinases, which are essential for the proliferation and survival of cancer cells. Additionally, it can interfere with the replication of viral RNA, making it effective against certain viral infections .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-heptylthiourea can be compared with other thiourea derivatives, such as:
1-(2-Fluorophenyl)-3-phenylthiourea: This compound has similar biological activities but differs in its structural properties, leading to variations in its effectiveness and applications.
1-(2-Fluorophenyl)-3-methylthiourea: This derivative has a shorter alkyl chain, which affects its solubility and reactivity compared to this compound.
1-(2-Fluorophenyl)-3-ethylthiourea: Similar to the methyl derivative, this compound has different physicochemical properties that influence its biological activity and industrial applications
Properties
Molecular Formula |
C14H21FN2S |
|---|---|
Molecular Weight |
268.40 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-heptylthiourea |
InChI |
InChI=1S/C14H21FN2S/c1-2-3-4-5-8-11-16-14(18)17-13-10-7-6-9-12(13)15/h6-7,9-10H,2-5,8,11H2,1H3,(H2,16,17,18) |
InChI Key |
JCQAOASVQKLXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=S)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)
![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)
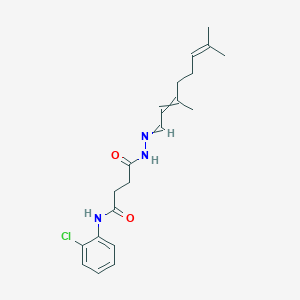
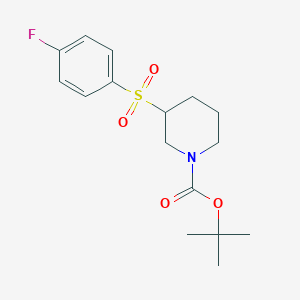
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)
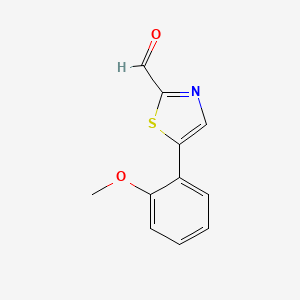
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)
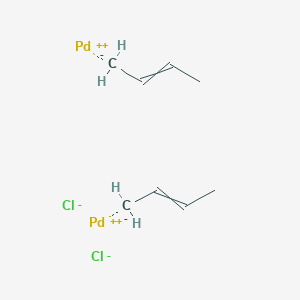
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
